molecular formula C10H17ClN2O3S B12119422 2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one

2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one

Katalognummer: B12119422
Molekulargewicht: 280.77 g/mol
InChI-Schlüssel: RRUBKTSBNZCODS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one is a chemical compound with a molecular formula of C10H18Cl2N2O3S . This compound is primarily used for research purposes and has applications in various scientific fields.

Vorbereitungsmethoden

The synthesis of 2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one involves multiple steps. One common method includes the reaction of 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine with 2-chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C10H17ClN2O3S

Molekulargewicht

280.77 g/mol

IUPAC-Name

2-chloro-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C10H17ClN2O3S/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-17(15,16)8-9/h9H,1-8H2

InChI-Schlüssel

RRUBKTSBNZCODS-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.